
2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the cyclopentylpyrrolidinyl group via nucleophilic substitution.
- Attachment of the carbamoylphenyl group through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine would depend on its specific interactions with biological targets. This could involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyridine
- 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrazine
- 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)triazine
Uniqueness
2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine is unique due to its specific combination of functional groups and the pyrimidine core. This structural uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Número CAS |
832734-53-9 |
|---|---|
Fórmula molecular |
C20H24N4O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
4-[2-(1-cyclopentylpyrrolidin-3-yl)oxypyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C20H24N4O2/c21-19(25)15-7-5-14(6-8-15)16-11-22-20(23-12-16)26-18-9-10-24(13-18)17-3-1-2-4-17/h5-8,11-12,17-18H,1-4,9-10,13H2,(H2,21,25) |
Clave InChI |
AOIPKRNEGBDOEW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2CCC(C2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)
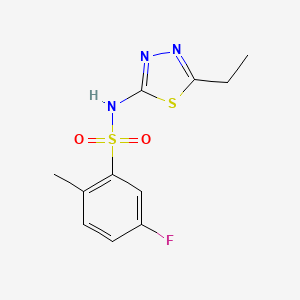
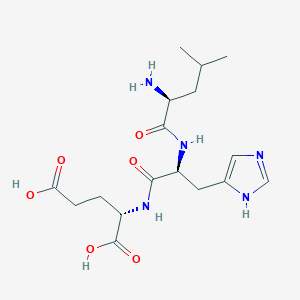
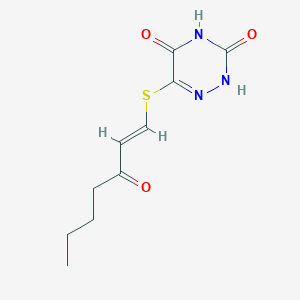
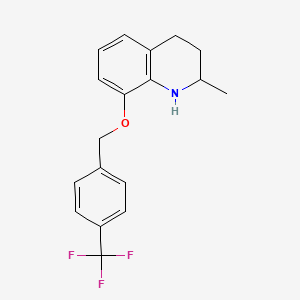
![6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12930586.png)
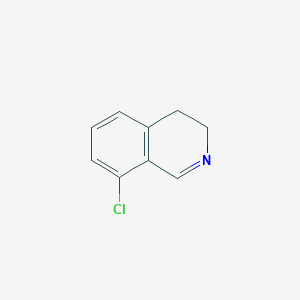

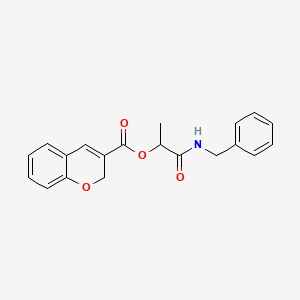
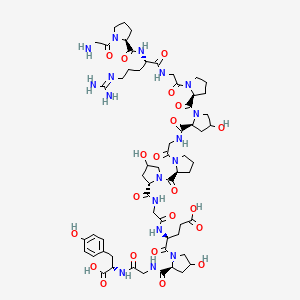
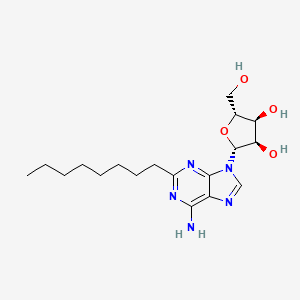
![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
